molecular formula C21H27N5O2S B2570710 1-[1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl]-3-(4-nitrophenyl)thiourea CAS No. 868228-47-1

1-[1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl]-3-(4-nitrophenyl)thiourea

Cat. No.: B2570710
CAS No.: 868228-47-1
M. Wt: 413.54
InChI Key: TVKBNPXOSYBYAA-UHFFFAOYSA-N
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Description

1-[1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl]-3-(4-nitrophenyl)thiourea is a complex organic compound that features a piperazine ring, a phenyl group, and a nitrophenyl group linked through a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl]-3-(4-nitrophenyl)thiourea typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of 1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-amine. This can be achieved by reacting 4-methylpiperazine with 1-phenylpropan-2-one under reductive amination conditions.

    Thiourea Formation: The next step involves the reaction of the piperazine derivative with 4-nitrophenyl isothiocyanate to form the desired thiourea compound. This reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile, under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl]-3-(4-nitrophenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under catalytic hydrogenation conditions.

    Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiourea derivatives depending on the nucleophile used.

Scientific Research Applications

1-[1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl]-3-(4-nitrophenyl)thiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 1-[1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl]-3-(4-nitrophenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and phenyl groups may facilitate binding to these targets, while the nitrophenyl and thiourea moieties could be involved in the modulation of biological activity through various pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-amine: Lacks the thiourea and nitrophenyl groups.

    1-Phenyl-2-(4-nitrophenyl)thiourea: Lacks the piperazine moiety.

    4-Methylpiperazin-1-yl derivatives: Various compounds with different substituents on the piperazine ring.

Uniqueness

1-[1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl]-3-(4-nitrophenyl)thiourea is unique due to its combination of a piperazine ring, phenyl group, and nitrophenyl thiourea moiety, which collectively contribute to its distinct chemical and pharmacological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for further research and development.

Properties

IUPAC Name

1-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]-3-(4-nitrophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2S/c1-16(22-21(29)23-18-8-10-19(11-9-18)26(27)28)20(17-6-4-3-5-7-17)25-14-12-24(2)13-15-25/h3-11,16,20H,12-15H2,1-2H3,(H2,22,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKBNPXOSYBYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)N2CCN(CC2)C)NC(=S)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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